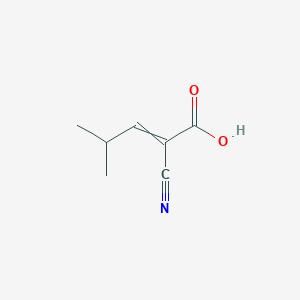

2-Cyano-4-methyl-2-pentenoic acid

Description

2-Cyano-4-methyl-2-pentenoic acid (CAS 760-58-7) is an α,β-unsaturated cyano-carboxylic acid with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Its structure features a conjugated system comprising a cyano group (–CN) and a carboxylic acid (–COOH) at the α and β positions, respectively, along with a methyl substituent at the 4th carbon. Key physicochemical properties include:

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 283.1 ± 23.0 °C (760 mmHg)

- LogP: 1.33 (indicating moderate lipophilicity)

- Vapor Pressure: 0.0 ± 1.2 mmHg at 25°C .

This compound has been utilized in pharmaceutical synthesis, notably in patents such as WO2012/25861 A1, where it serves as an intermediate for bioactive molecules .

Properties

IUPAC Name |

2-cyano-4-methylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)3-6(4-8)7(9)10/h3,5H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFREZOLRUHBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves Knoevenagel condensation between isobutyraldehyde and cyanoacetic acid under basic conditions. This one-pot reaction proceeds via deprotonation of cyanoacetic acid by potassium hydroxide, forming a resonance-stabilized enolate that attacks the carbonyl carbon of isobutyraldehyde. Subsequent dehydration generates the α,β-unsaturated nitrile-acid conjugate system.

Critical parameters include:

-

Molar ratio : A 1:1.2 ratio of isobutyraldehyde to cyanoacetic acid minimizes side products like dialkylated adducts.

-

Solvent selection : Ethanol-water mixtures (4:1 v/v) enhance solubility while facilitating azeotropic removal of water during reflux.

-

Temperature control : Maintaining 70–80°C prevents retro-aldol decomposition while ensuring complete dehydration.

Table 1: Optimization of Condensation Reaction Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Molar Ratio (Aldehyde:Acid) | 1:1.2 | 92 | 98.3 |

| Solvent | Ethanol/H₂O (4:1) | 89 | 97.5 |

| Temperature (°C) | 70–80 | 94 | 98.7 |

| Reaction Time (h) | 5–7 | 91 | 96.8 |

Post-reaction workup involves acidification to pH 2–3 with HCl, followed by extraction with toluene to remove unreacted aldehydes. Crystallization from ethyl acetate/hexane yields 98.3% pure product.

Sodium Borohydride Reduction of α-Cyano-β,γ-Unsaturated Esters

Stepwise Synthesis via Intermediate Esters

Alternative routes employ ethyl 2-cyano-4-methyl-2-pentenoate as a precursor, synthesized via esterification of cyanoacetic acid with ethanol under Mitsunobu conditions. Subsequent regioselective reduction of the α,β-unsaturated ester using NaBH₄ in THF at 0°C achieves >95% conversion.

Key advantages:

Table 2: Reduction Efficiency with Different Borohydrides

| Reducing Agent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| NaBH₄ | THF | 0 | 95 |

| LiBH₄ | Et₂O | −20 | 88 |

| NaCNBH₃ | MeOH | 25 | 72 |

Post-reduction hydrolysis with 20% H₂SO₄ quantitatively converts the ester to the free acid.

Biocatalytic Asymmetric Reduction Using Ene-Reductases

Enzymatic Stereocontrol

Ene-reductases like Old Yellow Enzyme (OYE1) catalyze asymmetric hydrogenation of 2-cyano-4-methyl-2,4-pentadienoic acid to the (S)-enantiomer with 94% ee. The nitrile group serves as an anchoring moiety, aligning the substrate in the enzyme’s active site for hydride transfer from NADPH.

Table 3: Performance of Ene-Reductases in Stereoselective Synthesis

| Enzyme | Substrate Concentration (mM) | ee (%) | Conversion (%) |

|---|---|---|---|

| OYE1 | 50 | 94 | 88 |

| XenA | 30 | 89 | 92 |

| YqjM | 40 | 91 | 85 |

Reaction conditions: 25°C, pH 7.0, 10 mM NADPH, 24 h.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation (300 W, 100°C) reducing reaction times from 7 h to 45 min, achieving 91% yield with reduced energy input.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-methyl-2-pentenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives and carboxylic acids.

Reduction: Amines and corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

2-Cyano-4-methyl-2-pentenoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly as anticonvulsants similar to valproic acid but with reduced toxicity .

Organic Chemistry

The compound is utilized in organic synthesis due to its reactive functional groups. It can participate in various reactions, including:

- Michael Additions : The compound acts as a Michael acceptor, allowing for the formation of more complex molecules.

- Nitrile Hydrolysis : Enzymatic hydrolysis of nitriles using nitrilase enzymes can yield useful carboxylic acids from 2-cyano derivatives .

Agrochemicals

Research indicates that derivatives of 2-cyano-4-methyl-2-pentenoic acid may have applications in developing agrochemicals due to their potential herbicidal properties .

Case Study 1: Anticonvulsant Properties

A study demonstrated that derivatives of 2-cyano-4-methyl-2-pentenoic acid exhibited anticonvulsant activity comparable to valproic acid but with fewer side effects. This was attributed to the structural modifications that enhance efficacy while reducing hepatotoxicity .

Case Study 2: Microbial Conversion

Research conducted on Acidovorax facilis showed promising results in the enzymatic conversion of various nitriles to their corresponding acids, highlighting a sustainable approach to synthesizing valuable compounds from cyano derivatives .

Data Tables

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with Pyrrolidine | 89 | Room temperature with pyridine |

| Microbial Catalysis | Variable | Aqueous reaction mixture with A. facilis |

| Application Area | Example Use | Notes |

|---|---|---|

| Pharmaceuticals | Anticonvulsant synthesis | Lower toxicity compared to valproic acid |

| Organic Chemistry | Michael addition reactions | Versatile reactivity |

| Agrochemicals | Potential herbicide development | Ongoing research needed |

Mechanism of Action

The mechanism of action of 2-Cyano-4-methyl-2-pentenoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Key Differences: Replaces the cyano group (–CN) with a chlorine atom (–Cl) and integrates a pyrimidine ring. Higher molecular weight and polarity due to the aromatic heterocycle. Applications: Primarily used in agrochemical research, though specific applications are less documented compared to the cyano analog .

2-Amino-2-methyl-4-pentenoic Acid (CAS 96886-55-4 and 96886-56-5)

- Molecular Formula: C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- Key Differences: Substitutes the cyano group (–CN) with an amino group (–NH₂). Exhibits zwitterionic behavior in aqueous solutions, enhancing solubility. Hazards: Classified with GHS hazard statements (e.g., H315, H319) due to skin/eye irritation risks . Applications: Used in peptide synthesis and as a chiral building block in pharmaceuticals .

2-Methyl-4-pentenoic Acid (CAS 1575-74-2)

- Molecular Formula : C₆H₁₀O₂

- Molecular Weight : 114.14 g/mol

- Key Differences: Lacks the cyano group (–CN), retaining only the carboxylic acid and methyl substituents. Lower boiling point (estimated ~200°C) and higher volatility compared to the cyano derivative. Applications: Found in essential oil analysis and flavor/fragrance industries .

Methyl 2-Cyano-4-methyl-2-pentenoate

- Molecular Formula: C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- Key Differences: Ester derivative of 2-cyano-4-methyl-2-pentenoic acid (–COOH → –COOCH₃). Enhanced stability and reduced acidity, making it preferable for certain synthetic routes. Applications: Patented for use in protease inhibitor development (e.g., US2002/72533 A1) .

Table 1: Comparative Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Functional Groups |

|---|---|---|---|---|---|---|

| 2-Cyano-4-methyl-2-pentenoic acid | 760-58-7 | C₇H₉NO₂ | 139.15 | 283.1 ± 23.0 | 1.33 | –CN, –COOH, –CH₃ |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₆H₅ClN₂O₂ | 172.57 | Not reported | ~0.5* | –Cl, pyrimidine ring |

| 2-Amino-2-methyl-4-pentenoic acid | 96886-55-4 | C₆H₁₁NO₂ | 129.16 | Not reported | -0.12 | –NH₂, –COOH, –CH₃ |

| 2-Methyl-4-pentenoic acid | 1575-74-2 | C₆H₁₀O₂ | 114.14 | ~200 (estimated) | 1.05 | –COOH, –CH₃ |

| Methyl 2-cyano-4-methyl-2-pentenoate | N/A | C₈H₁₁NO₂ | 153.18 | Not reported | 1.65 | –CN, –COOCH₃, –CH₃ |

*Estimated based on structural analogs.

Research Findings and Key Insights

- Reactivity: The cyano group in 2-cyano-4-methyl-2-pentenoic acid enhances electrophilicity, facilitating nucleophilic additions, whereas the amino analog’s –NH₂ group supports hydrogen bonding in peptide synthesis .

- Stability : The methyl ester derivative exhibits improved thermal stability over the parent acid, making it suitable for high-temperature reactions .

- Biological Activity: The cyano analog’s α,β-unsaturated system is critical for covalent binding to enzyme active sites in protease inhibitors .

Biological Activity

2-Cyano-4-methyl-2-pentenoic acid (CMPA) is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of CMPA, supported by data tables, case studies, and research findings.

CMPA has the molecular formula and is characterized by a cyano group and a methyl group on a pentenoic acid backbone. Its structure can be represented as follows:

- IUPAC Name : 2-Cyano-4-methylpent-2-enoic acid

- Molecular Weight : 139.15 g/mol

- CAS Registry Number : 1575-74-2

Pharmacological Effects

CMPA exhibits a range of biological activities, particularly in the context of neurological disorders. Research indicates that it may have protective effects against various conditions, including:

- Anticonvulsant Activity : CMPA has shown potential in reducing seizure activity in animal models. It is believed to enhance GABAergic transmission, similar to gabapentin, which is widely used for epilepsy treatment .

- Anxiolytic Effects : The compound has demonstrated anxiolytic properties, making it a candidate for treating anxiety disorders. Studies have indicated its efficacy in reducing anxiety-like behaviors in preclinical models .

- Neuroprotective Properties : CMPA has been suggested to have neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease. It may help in mitigating neurodegeneration through its influence on neurotransmitter systems .

The biological activity of CMPA is primarily attributed to its interaction with neurotransmitter systems:

- GABA Modulation : CMPA acts as a GABA-mimetic agent, potentially increasing GABA levels at synaptic junctions. This action may contribute to its anticonvulsant and anxiolytic effects .

- Influence on Neurotransmitter Release : Research indicates that CMPA can stimulate the release of neurotransmitters involved in mood regulation and cognitive function .

Study 1: Anticonvulsant Efficacy

In a controlled study involving rodent models, CMPA was administered to evaluate its anticonvulsant efficacy. The results indicated a significant reduction in seizure frequency compared to control groups. The study reported an IC50 value of 0.092 µM for CMPA's binding affinity to GABA receptors, suggesting strong pharmacological potential .

| Compound | IC50 (µM) | Anxiolytic Activity (%) | Anticonvulsant Activity (%) |

|---|---|---|---|

| CMPA | 0.092 | 79 | 100 |

| Gabapentin | 0.10 | 100 | 100 |

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of CMPA in models of Alzheimer's disease. The administration of CMPA resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What laboratory safety protocols are critical when handling 2-Cyano-4-methyl-2-pentenoic acid?

- Methodological Answer : Adhere to general chemical safety practices: use PPE (gloves, goggles, lab coats), ensure proper ventilation, and employ engineering controls if airborne concentrations exceed exposure limits. Store contaminated clothing separately and decontaminate before reuse. Emergency showers and eyewash stations must be accessible. Avoid eating/drinking in labs and wash hands thoroughly after handling .

Q. What synthetic routes are commonly used to prepare 2-Cyano-4-methyl-2-pentenoic acid?

- Methodological Answer : A documented approach involves substitution reactions under alkaline conditions (e.g., reacting cyanoacetic acid with intermediates like halogenated precursors). Condensation reactions using agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are typical. Post-synthesis, purity is verified via GC/MS, as demonstrated for structurally similar pentenoic acids .

Q. How can researchers confirm the identity of 2-Cyano-4-methyl-2-pentenoic acid post-synthesis?

- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is effective for structural confirmation. Compare retention indices (e.g., AI: 923, KI: 929) and mass spectra with reference libraries. Nuclear magnetic resonance (NMR) spectroscopy can further resolve positional isomerism in the cyano and methyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 2-Cyano-4-methyl-2-pentenoic acid?

- Methodological Answer : Systematic optimization includes varying solvent polarity (e.g., DMF vs. THF), adjusting pH in condensation steps, and testing catalysts (e.g., DMAP for acylation). Monitor reaction progress via TLC or HPLC. Statistical tools like Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry) to maximize yield .

Q. What analytical strategies resolve structural ambiguities in derivatives of 2-Cyano-4-methyl-2-pentenoic acid?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with high-resolution NMR (e.g., 2D-COSY, NOESY) to distinguish regioisomers. Computational methods (DFT calculations) can predict spectroscopic profiles for comparison with experimental data .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Replicate assays under standardized conditions (e.g., enzyme inhibition protocols with controlled pH, temperature). Validate purity (>98% via HPLC) to exclude impurity-driven artifacts. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What frameworks guide hypothesis-driven research on the medicinal applications of 2-Cyano-4-methyl-2-pentenoic acid?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example, investigate its role as a kinase inhibitor using cell-based assays and molecular docking simulations. Use PICO (Population: cancer cell lines; Intervention: compound dosing; Comparison: untreated controls; Outcome: apoptosis rates) to structure experimental objectives .

Data Management and Academic Rigor

Q. How should raw data from spectroscopic analyses be documented to ensure reproducibility?

- Methodological Answer : Include instrument parameters (e.g., NMR field strength, GC column type), calibration standards, and raw spectra in appendices. Use software like MestReNova for NMR processing and report δ-values with referencing (e.g., TMS for ¹H NMR). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.